molecular formula C19H21N3O3S2 B11172131 N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,4,6-trimethylbenzenesulfonamide

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B11172131
M. Wt: 403.5 g/mol
InChI Key: ZCXXLCKCMNVKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,4-thiadiazole sulfonamide class, characterized by a 1,3,4-thiadiazole core substituted at the 5-position with a 4-methoxybenzyl group and at the 2-position with a 2,4,6-trimethylbenzenesulfonamide moiety.

Properties

Molecular Formula

C19H21N3O3S2

Molecular Weight

403.5 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C19H21N3O3S2/c1-12-9-13(2)18(14(3)10-12)27(23,24)22-19-21-20-17(26-19)11-15-5-7-16(25-4)8-6-15/h5-10H,11H2,1-4H3,(H,21,22)

InChI Key

ZCXXLCKCMNVKNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)OC)C

Origin of Product

United States

Preparation Methods

The synthesis of N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors under specific conditions. For example, the reaction of a methoxyphenyl derivative with thiosemicarbazide in the presence of a dehydrating agent can form the thiadiazole ring.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiadiazole intermediate with a sulfonyl chloride derivative under basic conditions.

    Final Coupling: The final step involves coupling the thiadiazole-sulfonamide intermediate with a trimethylbenzene derivative under suitable conditions to obtain the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and certain types of cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{5-[(4-METHOXYPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The compound may also interfere with cellular pathways involved in cell growth and proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Physicochemical Properties

Compound Name Substituents (R1, R2) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound 4-Methoxybenzyl, 2,4,6-trimethyl Not reported Not reported Sulfonamide, thiadiazole
N-(5-(4-Methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (3h) 4-Methoxybenzylthio, trifluoromethylphenyl 219 36 Acetamide, thioether
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzylthio, isopropylphenoxy 132–134 74 Acetamide, thioether, chloro
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) Benzylthio, 2-methoxyphenoxy 135–136 85 Acetamide, methoxy, thioether

Key observations:

  • Melting Points : The target compound’s trimethylbenzenesulfonamide group may increase crystallinity compared to acetamide derivatives (e.g., 3h, mp. 219°C) due to enhanced symmetry and hydrophobic interactions.
  • Yields : Thioether-linked derivatives (e.g., 5m, 85% yield) generally exhibit higher yields than acetamide-thiadiazoles (e.g., 3h, 36% yield), suggesting that sulfonamide synthesis may require optimization .

Biological Activity

N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,4,6-trimethylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H19N3O3S
  • Molecular Weight : 315.35 g/mol
  • InChIKey : AKILLFQNTLYQHV-UHFFFAOYSA-N
  • SMILES : N(C=1SC(CC2=CC=C(C=C2)OC)=NN1)C(C=1OC=CC1)=O

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted the efficacy of SMART compounds that inhibit tubulin polymerization, effectively arresting cancer cells in the G(2)/M phase of the cell cycle and inducing apoptosis. These compounds also demonstrated the ability to overcome multidrug resistance (MDR) in cancer cells .

CompoundCell Line Tested%T/C ValueMechanism of Action
SMART-HPC-3 (Prostate)30%Tubulin inhibition
SMART-FA375 (Melanoma)25%Tubulin inhibition

Antimicrobial Activity

The compound has also been screened for antimicrobial properties. Similar thiadiazole derivatives have shown promising activity against bacteria such as Escherichia coli and Staphylococcus aureus, indicating potential as an antibacterial agent .

Case Studies and Research Findings

  • In Vivo Studies : In vivo studies demonstrated that treatment with SMART compounds resulted in significant tumor growth inhibition in xenograft models without apparent neurotoxicity. This suggests a favorable safety profile for potential therapeutic applications .
  • Mechanism Exploration : The mechanism by which these compounds exert their effects involves binding to the colchicine-binding site on tubulin, which is critical for microtubule dynamics. This interaction leads to a disruption of normal cellular processes in cancer cells .
  • Resistance Mechanisms : The ability of these compounds to circumvent P-glycoprotein-mediated drug resistance is particularly noteworthy, as many current anticancer agents face challenges due to efflux mechanisms in resistant cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.